tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate CAS number 875798-81-5
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate CAS number 875798-81-5
An In-depth Technical Guide to tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate (CAS 875798-81-5): A Keystone Building Block for Epigenetic Drug Discovery
Executive Summary
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate, identified by CAS number 875798-81-5, is a specialized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. While not a therapeutic agent itself, its molecular architecture is pivotal for the synthesis of advanced clinical candidates. This guide provides an in-depth analysis of its chemical properties, synthesis, and, most critically, its application as the cornerstone intermediate in the manufacture of GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document serves as a technical resource for researchers, chemists, and drug development professionals engaged in the field of epigenetic therapy, particularly in oncology.
Physicochemical Properties and Specifications
The compound is a stable, solid material under standard conditions, though proper storage is crucial to maintain its integrity for GMP (Good Manufacturing Practice) applications.
| Property | Value | Reference |
| CAS Number | 875798-81-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₇N₃O₂S | [1][2][3] |
| Molecular Weight | 243.33 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate | [3] |
| Appearance | Brown solid | [4] |
| Purity | ≥95% | [2] |
| Storage Conditions | 2-8°C, protect from light, store under inert gas | [2] |
Strategic Importance in Medicinal Chemistry: The LSD1 Target
The significance of tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate is intrinsically linked to its role in synthesizing inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator.
The Role of LSD1 in Oncology
LSD1 was the first histone demethylase to be discovered and functions by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[5][6] This enzymatic activity is dependent on a flavin adenine dinucleotide (FAD) cofactor.[5][7] In numerous cancers, including acute myeloid leukemia (AML) and solid tumors, LSD1 is overexpressed.[5][8] This overexpression leads to aberrant gene expression patterns that block cellular differentiation and promote proliferation, migration, and tumor invasiveness.[5] Consequently, inhibiting LSD1 has emerged as a promising therapeutic strategy to reverse these oncogenic effects.
GSK2879552: A Mechanism-Based LSD1 Inhibitor
GSK2879552 is a clinical-stage, mechanism-based inactivator of LSD1.[5][8] It is derived from tranylcypromine and acts as a suicide inhibitor by forming a covalent bond with the FAD cofactor in the enzyme's active site, leading to irreversible inhibition.[7][8] The unique chemical scaffold of GSK2879552, which provides high potency and selectivity, is constructed using tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate as a key starting material.[9][10]
Caption: LSD1 catalytic cycle and irreversible inhibition.
Synthesis and Key Application Workflow
The primary value of tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate lies in its function as a reactant in a crucial reductive amination step to form the core of GSK2879552. This reaction can be performed via traditional chemical methods or more advanced biocatalytic routes.
Caption: Workflow for synthesizing the GSK2879552 core.
Protocol: Biocatalytic Reductive Amination using Imine Reductase (IRED)
This protocol is based on advanced methodologies developed for large-scale, stereoselective synthesis, demonstrating superior efficiency over classical chemistry.[10][11]
Rationale: The use of a directed-evolution imine reductase (IRED) enzyme provides exceptional control over stereochemistry, resulting in a product with very high enantiomeric excess (>99.7%).[10] This biocatalytic approach also significantly improves the process mass intensity (PMI), making it a greener and more cost-effective method for industrial production.[10]
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reactor, create a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Enzyme Addition: Add the evolved IRED enzyme to the buffer. The specific enzyme loading is determined by its activity.
-
Cofactor Addition: Add the necessary cofactor, typically NADPH or an NADH/NADPH regeneration system (e.g., using a glucose dehydrogenase and glucose) to ensure the catalytic cycle is sustained.
-
Substrate Addition: Add the aldehyde precursor (e.g., rac-trans-1) and tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate to the reactor. The substrates are often dissolved in a minimal amount of a water-miscible co-solvent.
-
Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the reaction progress using HPLC until substrate conversion is complete.
-
Workup and Isolation: Upon completion, perform a solvent extraction (e.g., with ethyl acetate or methyl tert-butyl ether) to separate the product from the aqueous enzymatic phase.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting key intermediate can be further purified by crystallization or chromatography if required, though the enzymatic process often yields a product of >99% purity directly.[10]
Analytical Characterization Profile
Rigorous analytical chemistry is essential to confirm the identity and purity of tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate before its use in multi-step synthesis. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the Boc-group (singlet, ~1.5 ppm), ethyl chain protons (triplets, ~2.8-3.2 ppm), and thiazole ring proton (singlet, ~7.0 ppm). Integration should match the 17 protons. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for the Boc carbonyl, quaternary carbon, and methyl groups, as well as distinct signals for the thiazole ring and ethyl chain carbons. |
| LC-MS (ESI+) | Molecular weight verification | A prominent ion peak at m/z 244.1 [M+H]⁺. |
| HPLC | Purity assessment | A single major peak under appropriate chromatographic conditions, with purity typically >95%. |
Safety, Handling, and Storage
Proper handling is imperative to ensure both personnel safety and compound stability.
-
Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust and creating aerosols.[3]
-
Storage: Store the container tightly sealed in a dry, cool (2-8°C), and well-ventilated location.[2][3] The compound should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
-
Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.[3]
Conclusion
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate (CAS 875798-81-5) represents more than just a chemical intermediate; it is an enabling tool for the advancement of modern epigenetic therapies. Its primary application in the highly efficient, stereoselective synthesis of the clinical-stage LSD1 inhibitor GSK2879552 underscores its critical value to drug development professionals. The shift towards biocatalytic manufacturing processes involving this compound highlights a broader industry trend towards more sustainable and precise pharmaceutical production. As research into epigenetic modulators continues to expand, the demand for such well-defined, high-purity building blocks is set to increase, solidifying the importance of this compound in the discovery and development of next-generation medicines.
References
-
ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552... Available from: [Link]
-
ResearchGate. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive... Available from: [Link]
-
PubChem. tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate | C10H17N3O2S. Available from: [Link]
-
MySkinRecipes. tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate. Available from: [Link]
-
ResearchGate. Chemical structure of GSK2879552. | Download Scientific Diagram. Available from: [Link]
-
NIH. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Available from: [Link]
-
Supporting Information. 1 - Supporting Information. Available from: [Link]
-
NIH. LSD1: biologic roles and therapeutic targeting. Available from: [Link]
-
Frontiers. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available from: [Link]
-
PubMed Central. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Available from: [Link]
Sources
- 1. tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate | C10H17N3O2S | CID 45117855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
